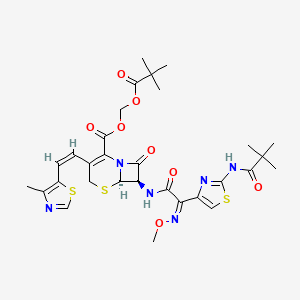

N-Pivaly-Cefditoren Pivoxil

Description

Chemical Identity and Structural Relationship to Cefditoren (B193786) Pivoxil

N-Pivaloyl-Cefditoren Pivoxil is a derivative of Cefditoren Pivoxil, distinguished by an additional pivaloyl group. Cefditoren Pivoxil is a prodrug, meaning it is administered in an inactive form and then converted to the active drug, Cefditoren, within the body through hydrolysis by esterases. drugs.comdrugbank.com This design enhances the oral bioavailability of the antibiotic. wikipedia.orgresearchgate.net

The core structure of both compounds is the cephem nucleus, which is characteristic of cephalosporin (B10832234) antibiotics. The key structural difference lies in the substitution on the aminothiazole ring. In Cefditoren Pivoxil, this ring contains a free amino group (-NH2). In N-Pivaloyl-Cefditoren Pivoxil, this amino group is acylated with a pivaloyl group (a bulky acyl group derived from pivalic acid). This modification results in a "dual pivaloyl" structure for N-Pivaloyl-Cefditoren Pivoxil, in contrast to the single pivoxil ester of Cefditoren Pivoxil.

The chemical properties of these two compounds are detailed in the table below.

| Property | N-Pivaloyl-Cefditoren Pivoxil | Cefditoren Pivoxil |

| CAS Number | 878002-84-7 pharmaffiliates.com | 117467-28-4 chemscene.comdrugbank.comchemspider.com |

| Molecular Formula | C30H36N6O8S3 pharmaffiliates.comnih.gov | C25H28N6O7S3 chemscene.comfda.gov |

| Molecular Weight | Not explicitly found | 620.73 g/mol fda.gov |

| IUPAC Name | 2,2-dimethylpropanoyloxymethyl (6R,7R)-7-[[(2Z)-2-[2-(2,2-dimethylpropanoylamino)-1,3-thiazol-4-yl]-2-methoxyiminoacetyl]amino]-3-[(Z)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | (-)-(6R,7R)-2,2-dimethylpropionyloxymethyl 7-[(Z)-2-(2-aminothiazol-4-yl)-2-methoxy-iminoacetamido]-3-[(Z)-2-(4-methylthiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate drugs.com |

N-Pivaloyl-Cefditoren Pivoxil as a Process-Related Impurity and Structural Analog

The synthesis of complex molecules like Cefditoren Pivoxil often leads to the formation of related substances or impurities. N-Pivaloyl-Cefditoren Pivoxil has been identified as a process-related impurity during the manufacturing of Cefditoren Pivoxil. google.com Its formation can occur during the synthesis steps, particularly if pivaloyl-containing reagents are used in excess or under specific reaction conditions that favor acylation of the aminothiazole ring.

Pharmaceutical manufacturing processes are carefully controlled to minimize the levels of such impurities to ensure the quality, safety, and efficacy of the final drug product. google.com The identification and characterization of impurities like N-Pivaloyl-Cefditoren Pivoxil are crucial for developing robust and well-controlled manufacturing processes. As a structural analog, it serves as a reference standard in analytical methods designed to detect and quantify impurities in Cefditoren Pivoxil.

Significance in Advanced Cephalosporin Chemistry and Prodrug Design

The study of N-Pivaloyl-Cefditoren Pivoxil and similar derivatives holds considerable significance for the advancement of cephalosporin chemistry. It provides valuable insights into the structure-activity relationships (SAR) of this class of antibiotics. By comparing the chemical and biological properties of Cefditoren Pivoxil with its N-pivaloyl analog, researchers can better understand the role of the aminothiazole group in the drug's activity and pharmacokinetic profile.

Furthermore, the concept of prodrugs is a cornerstone of modern drug design, aimed at overcoming challenges such as poor oral absorption. researchgate.net Cefditoren Pivoxil is a successful example of this approach. drugs.com The existence and study of N-Pivaloyl-Cefditoren Pivoxil, with its additional ester modification, contributes to a deeper understanding of how multiple prodrug moieties can affect a molecule's properties. This knowledge is instrumental in the rational design of new generations of cephalosporin prodrugs with potentially enhanced characteristics, such as improved stability, absorption, or targeted delivery.

Properties

IUPAC Name |

2,2-dimethylpropanoyloxymethyl (6R,7R)-7-[[(2Z)-2-[2-(2,2-dimethylpropanoylamino)-1,3-thiazol-4-yl]-2-methoxyiminoacetyl]amino]-3-[(Z)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H36N6O8S3/c1-15-18(47-13-31-15)10-9-16-11-45-24-20(23(38)36(24)21(16)25(39)43-14-44-27(41)30(5,6)7)33-22(37)19(35-42-8)17-12-46-28(32-17)34-26(40)29(2,3)4/h9-10,12-13,20,24H,11,14H2,1-8H3,(H,33,37)(H,32,34,40)/b10-9-,35-19-/t20-,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOJSDVLILWNASE-XNVXDSCASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C=CC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)NC(=O)C(C)(C)C)SC2)C(=O)OCOC(=O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC=N1)/C=C\C2=C(N3[C@@H]([C@@H](C3=O)NC(=O)/C(=N\OC)/C4=CSC(=N4)NC(=O)C(C)(C)C)SC2)C(=O)OCOC(=O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H36N6O8S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

704.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

878002-84-7 | |

| Record name | Cefditoren pivaloyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0878002847 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CEFDITOREN PIVALOYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TL6NU7H3G8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations

Precursor Compounds and Core Synthetic Pathways for Cephalosporin (B10832234) Prodrugs

The synthesis of cephalosporin prodrugs like Cefditoren (B193786) Pivoxil relies on key starting materials and foundational chemical transformations to assemble the active pharmaceutical ingredient before its conversion into a prodrug form.

Utilization of 7-Aminocephem Derivatives

The foundational scaffolds for most semi-synthetic cephalosporins are 7-aminocephem derivatives. Historically and in modern synthesis, two primary precursors are employed:

7-aminocephalosporanic acid (7-ACA): This is a core building block, often produced via fermentation and subsequent enzymatic or chemical processing of Cephalosporin C. cjph.com.cn Many modern, optimized synthetic routes for Cefditoren Pivoxil utilize 7-ACA as the initial raw material. google.comchemicalbook.com

7-phenylacetamido-3-chloromethyl cephalosporanic acid p-methoxybenzyl ester (GCLE): This derivative has been used as an alternative starting material in some traditional synthetic pathways. google.comgoogle.com

The synthesis proceeds by first constructing the key intermediate, 7-amino-3-[(Z)-2-(4-methylthiazol-5-yl)vinyl]-3-cephem-4-carboxylic acid (7-ATCA), from one of these precursors. The route starting from 7-ACA involves a one-pot process that includes silylation, iodo substitution, a Wittig reaction, and deprotection to yield 7-ATCA. cjph.com.cn

Acylation Strategies for C-7 Amino Group Functionalization

Once the core intermediate 7-ATCA is formed, the next critical step is the acylation of the amino group at the C-7 position of the cephem nucleus. This reaction attaches the characteristic side-chain responsible for the antibiotic's spectrum of activity.

The process typically involves reacting 7-ATCA with an activated form of the side-chain acid, such as (Z)-2-(2-amino-4-thiazolyl)-2-methoxyiminoacetic acid. An "AE active ester" is commonly used as the acylating agent. google.comgoogle.com This reaction is conducted under alkaline conditions, often using an organic base like triethylamine, in a suitable solvent such as dichloromethane. google.compatsnap.com The temperature is carefully controlled, often between 0-5°C, to ensure the reaction proceeds efficiently and minimizes side reactions. patsnap.com The completion of this step yields Cefditoren acid.

Esterification Approaches at the C-2 Carboxyl Group

To enhance oral absorption, the Cefditoren acid is converted into its pivoxil prodrug. This transformation is an esterification reaction at the C-2 carboxyl group (also referred to as the C-4 carboxyl group in older nomenclature).

The standard procedure involves reacting Cefditoren, often as a salt (e.g., sodium salt or an organic amine salt), with iodomethyl pivalate (B1233124) . google.compatsnap.com This reaction is typically carried out in a solvent like N,N-dimethylformamide at low temperatures, for instance, -15°C to -20°C. chemicalbook.compatsnap.com The use of a phase transfer catalyst, such as tetrabutylammonium (B224687) bromide, can facilitate the reaction between the Cefditoren salt and the alkylating agent. google.compatsnap.com This final step yields the target compound, Cefditoren Pivoxil. chemicalbook.com It is during this or related pivaloylation steps that over-acylation can occur, leading to the formation of the N-Pivaloyl-Cefditoren Pivoxil impurity. pharmaffiliates.com

Advanced Synthetic Strategies and Optimization

Continuous improvements in the synthesis of Cefditoren Pivoxil have focused on increasing yield, enhancing purity by reducing isomeric impurities, and developing more environmentally benign processes.

Novel Catalyst Systems and Reaction Conditions

Several advancements in catalysis have been implemented to overcome challenges in the synthesis:

Phase Transfer Catalysts (PTC): In the final esterification step, PTCs like tetra-n-ethyl ammonium (B1175870) hydroxide (B78521) or tetrabutylammonium bromide are employed. google.compatsnap.com PTCs facilitate the transfer of the carboxylate anion from an aqueous or solid phase to the organic phase containing iodomethyl pivalate, thereby accelerating the reaction and improving yields. google.comptfarm.pl

Trimethylaluminum (B3029685) (AlMe₃): To improve the C-7 acylation step, trimethylaluminum has been used as a catalyst. This approach enhances the reaction's activity and avoids the use of AE active esters that can generate the toxic byproduct 2-mercaptobenzothiazole. google.com

Ionic Liquids: Some synthetic routes utilize ionic liquids as catalysts for the Wittig reaction to form the 7-ATCA intermediate. This can help prevent the formation of the unwanted E-isomer of Cefditoren Pivoxil. google.com

Comparative Analysis of Synthesis Methodologies (e.g., Traditional vs. Novel Routes)

The synthesis of Cefditoren Pivoxil has evolved from traditional routes to more optimized, modern processes, with the choice of starting material being a key differentiator.

Traditional Route (starting from GCLE): This pathway begins with 7-phenylacetamido-3-chloromethyl cephalosporanic acid p-methoxybenzyl ester (GCLE). google.comgoogle.com The crucial C-3 side chain is introduced via a Wittig reaction. google.comwikipedia.orgnbinno.commasterorganicchemistry.com However, this route is fraught with several disadvantages:

Low Wittig Reaction Yield: The yield of this key step is often unsatisfactory. google.com

Slow Reaction Time: The reaction can take 20-24 hours to complete. google.com

Poor Stereoselectivity: The reaction produces a mixture of Z- and E-isomers. The E-isomer is an undesirable byproduct that is difficult to separate from the desired Z-isomer, impacting the final product's purity and therapeutic efficacy. google.com

Novel Route (starting from 7-ACA): More recent and industrially preferred methods start with 7-aminocephalosporanic acid (7-ACA). cjph.com.cngoogle.com This approach offers significant advantages over the GCLE route:

Milder Reaction Conditions: The process operates under less harsh conditions. google.com

Improved Stereoselectivity: The use of advanced catalysts in the Wittig reaction step helps to avoid the generation of the E-isomer. google.com

Process Stability and Scalability: The 7-ACA route is more stable, easier to scale up for industrial production, and more cost-effective. cjph.com.cngoogle.com

Avoidance of Toxic Byproducts: By replacing the AE active ester in the acylation step, the formation of toxic compounds can be prevented. google.com

The following table provides a comparative summary of yields and purities reported for different synthetic steps and routes.

| Synthetic Route/Step | Starting Material | Key Reagents/Catalysts | Reported Yield (%) | Reported Purity (%) | Reference |

|---|---|---|---|---|---|

| Overall Yield (Novel Route) | 7-ACA | - | 35 | - | cjph.com.cn |

| Crude Product (Novel Route) | D-7ACA | Phase Transfer Catalyst | >84 | >99.7 | google.com |

| Crude Product from 7-ATCA | 7-ATCA | Phase Transfer Catalyst | >94.5 | >99.7 | google.com |

| Esterification Step | Cefditoren | Pyridine, Iodomethyl pivalate | 98.75 | 99.84 | chemicalbook.com |

| Intermediate Synthesis | GCLE | Sodium gluconate | 91.4 | 98.2 (0.16% E-isomer) | google.com |

Scalability Considerations in Synthetic Development

The transition from laboratory-scale synthesis to industrial production of Cefditoren Pivoxil necessitates a focus on process efficiency, cost-effectiveness, and consistent product quality. Key considerations for scalability include the selection of robust synthetic routes that provide high yields and purity while minimizing complex purification steps. google.comcjph.com.cn

One patented industrial method emphasizes the use of single solvents in specific steps, such as the synthesis of the cefditoren sodium intermediate and the final esterification to Cefditoren Pivoxil. google.com This approach simplifies solvent recovery and reuse, significantly reducing production costs and environmental impact. google.com The process aims for high conversion rates and minimal impurities, which is crucial for large-scale manufacturing where even small percentages of byproducts can amount to significant quantities. google.com Furthermore, the choice of reagents and reaction conditions is optimized for industrial settings, favoring mild conditions and stable processes that are easier to control and scale up. google.com For instance, the final esterification step may employ a phase transfer catalyst to facilitate the reaction between the cefditoren sodium salt and iodomethyl pivalate in a water-dichloromethane system, achieving high yields and purity suitable for commercial production. google.com

Isomerism and Stereochemical Control in Synthesis

The biological activity of many cephalosporins is highly dependent on their stereochemistry. nih.gov For Cefditoren Pivoxil, controlling the geometry of specific chemical groups is critical, as different isomers can exhibit significantly different therapeutic effects.

Z/E Isomerism of the Methoxyimino Group

A crucial stereochemical feature of the Cefditoren Pivoxil molecule is the methoxyimino group attached to the C-7 acyl side chain. This group can exist as one of two geometric isomers: the (Z)-isomer (also referred to as the syn-isomer) or the (E)-isomer (anti-isomer). The antibacterial activity of Cefditoren Pivoxil is almost entirely attributed to the (Z)-isomer, which is superior in its ability to bind to penicillin-binding proteins (PBPs) in bacterial cell walls. google.com The (E)-isomer is considered a process-related impurity and is reported to be 2 to 32 times less active against gram-negative bacteria. Therefore, the selective synthesis of the (Z)-isomer is a primary objective in the manufacturing process.

Strategies for Isomer Mitigation and Control

The formation of the desired (Z)-isomer versus the unwanted (E)-isomer is largely determined during the Wittig reaction, a key step in the synthesis of the C-3 vinyl side chain. google.comepo.org Initial synthetic routes often produced a mixture of (Z) and (E)-isomers that were difficult to separate in later stages. google.comepo.org

Should a mixture of isomers be formed, purification techniques are employed to remove the (E)-isomer. These methods include chromatographic separation or fractional crystallization, which exploit the different physical properties of the two isomers. google.comepo.org

Formation and Control of Process-Related Impurities

During the synthesis of any active pharmaceutical ingredient (API), the formation of process-related impurities is a critical concern. These impurities can arise from starting materials, intermediates, or side reactions and must be identified, quantified, and controlled to ensure the safety and efficacy of the final drug product.

Identification of Key Impurity Structures (e.g., Δ²-Cefditoren, Dimers, N-Pivaly-Cefditoren Pivoxil)

Several key process-related impurities have been identified in the synthesis of Cefditoren Pivoxil. These impurities must be monitored and controlled to meet stringent regulatory standards.

| Impurity Name | Common Name(s) | Molecular Formula | Brief Description |

| Δ²-Cefditoren Pivoxil | Delta-2 Isomer | C₂₅H₂₈N₆O₇S₃ | An isomer of the parent drug where the double bond in the dihydrothiazine ring has shifted from the Δ³ to the Δ² position. |

| Cefditoren Pivoxil Dimer | Dimer Impurity | C₅₁H₅₆N₁₂O₁₄S₆ | A high-molecular-weight impurity formed by the covalent bonding of two Cefditoren Pivoxil molecules. |

| This compound | N-Acyl Impurity | C₃₀H₃₆N₆O₈S₃ | An impurity formed by the addition of a pivaloyl group to the amino group of the aminothiazole ring. |

Mechanistic Pathways of Impurity Formation during Synthesis

Understanding the chemical reactions that lead to the formation of impurities is essential for developing control strategies.

Δ²-Cefditoren Formation: The cephem nucleus of cephalosporins contains a double bond in the six-membered dihydrothiazine ring. The therapeutically active form is the Δ³-isomer. However, under certain conditions, this double bond can migrate to the Δ² position, forming the inactive Δ²-Cefditoren impurity. acs.org This isomerization can be catalyzed by acid or base and is a known degradation pathway for cephalosporins. Controlling the pH and temperature during synthesis and storage is crucial to prevent this shift.

Dimer Formation: Dimeric and other polymeric impurities can form through intermolecular reactions. frontiersin.org The highly reactive β-lactam ring is susceptible to nucleophilic attack. The amino group on the C-7 side chain of one Cefditoren molecule can act as a nucleophile, attacking and opening the β-lactam ring of a second molecule. frontiersin.org This process links the two molecules together, forming a dimer. The formation of these impurities is often promoted by high concentrations, elevated temperatures, and the presence of basic conditions.

This compound Formation: This impurity arises from an N-acylation side reaction. The final step in the synthesis of Cefditoren Pivoxil involves esterification with iodomethyl pivalate to attach the pivaloyloxymethyl ester prodrug moiety. google.com If excess pivaloyl-containing reagents or byproducts are present under conditions that favor acylation, a second pivaloyl group can be added to the free amino group on the aminothiazole ring of the C-7 side chain, resulting in the N-Pivaly impurity. nih.gov Careful control of stoichiometry and reaction conditions during the esterification step is necessary to minimize this side reaction.

Mitigation Strategies for Impurity Reduction

The formation of N-Pivalyl-Cefditoren Pivoxil is a side reaction that can occur during the acylation of the 7-aminocephalosporanic acid (7-ACA) core. The pivaloyl moiety originates from the pivaloyloxymethyl protecting group used to esterify the carboxylic acid at the C-4 position, which enhances oral bioavailability. Mitigation of this N-pivaloylation impurity involves a combination of strategies aimed at optimizing the synthetic route and implementing effective purification techniques.

Key mitigation strategies include:

Control of Acylating Agent Stoichiometry and Addition: Precise control over the amount of the acylating agent used for the C-7 side chain attachment is critical. Using a minimal effective amount can reduce the chances of side reactions, including N-acylation. The rate of addition of the acylating agent can also influence the impurity profile.

Use of Protective Groups: Temporarily protecting the amino group on the aminothiazole ring before the introduction of the C-7 side chain can prevent unwanted acylation. The protecting group must be stable under the reaction conditions and easily removable in a subsequent step.

Optimization of Reaction Conditions: Factors such as temperature, reaction time, and the choice of solvent and base can significantly impact the formation of byproducts. Lowering the reaction temperature may decrease the rate of the undesired N-acylation reaction more than the desired C-7 acylation.

Advanced Purification Techniques: After the synthesis, impurities must be removed to meet stringent pharmaceutical standards. Techniques such as column chromatography and recrystallization are commonly employed. The development of selective crystallization processes that can effectively separate N-Pivalyl-Cefditoren Pivoxil from Cefditoren Pivoxil is a key area of process development.

| Strategy | Description | Impact on Impurity Reduction |

| Stoichiometric Control | Precise adjustment of the molar ratio of reactants. | Reduces excess acylating agent available for side reactions. |

| Protective Group Chemistry | Introduction and subsequent removal of a temporary blocking group on the reactive amine. | Prevents the N-acylation reaction from occurring. |

| Reaction Condition Optimization | Fine-tuning of parameters like temperature, solvent, and base. | Can kinetically disfavor the formation of the N-pivaloyl impurity. |

| Selective Crystallization | Development of specific solvent systems and conditions to preferentially crystallize the desired product. | Enables efficient removal of the impurity in solid form. |

| Chromatographic Purification | Separation based on differential adsorption of the compound and impurity to a stationary phase. | A highly effective but potentially costly method for impurity removal. |

Chemical Reactions and Transformation Pathways of N-Pivalyl-Cefditoren Pivoxil

N-Pivalyl-Cefditoren Pivoxil, as a complex cephalosporin derivative, is susceptible to various chemical transformations. Understanding these pathways is essential for predicting its stability and potential degradation products.

Hydrolysis Reactions

Hydrolysis is a primary degradation pathway for many β-lactam antibiotics, including cephalosporins. For N-Pivalyl-Cefditoren Pivoxil, several ester and amide bonds are susceptible to cleavage in the presence of water, and the rate of hydrolysis is often dependent on pH and temperature.

Hydrolysis of the Pivoxil Ester: The pivaloyloxymethyl ester at the C-4 position is designed to be hydrolyzed by esterases in the body to release the active drug, Cefditoren. In vitro, this ester can also be hydrolyzed under acidic or basic conditions.

Hydrolysis of the β-Lactam Ring: The four-membered β-lactam ring is strained and susceptible to nucleophilic attack by water or hydroxide ions, leading to its opening and loss of antibacterial activity. This is a common degradation pathway for all penicillin and cephalosporin antibiotics.

Hydrolysis of the Amide Linkages: The amide bond of the C-7 side chain and the N-pivaloyl amide bond can also undergo hydrolysis, particularly under strong acidic or basic conditions, although they are generally more stable than the ester and β-lactam functionalities.

A study on the degradation of Cefditoren Pivoxil revealed its susceptibility to hydrolysis under acidic, alkaline, and neutral conditions. This suggests that N-Pivalyl-Cefditoren Pivoxil would undergo similar degradation.

Oxidation Pathways

The sulfur atom in the dihydrothiazine ring of the cephalosporin nucleus is susceptible to oxidation. Exposure to oxidizing agents can lead to the formation of sulfoxides, which are often less active or inactive. The double bonds in the C-3 and C-7 side chains could also be potential sites for oxidative cleavage under harsh conditions. Studies have shown that Cefditoren Pivoxil is sensitive to oxidative stress.

Substitution Reactions

The complex structure of N-Pivalyl-Cefditoren Pivoxil offers several sites for potential substitution reactions.

Reactions at the Thiazole Ring: The aminothiazole ring in the C-7 side chain can undergo electrophilic substitution reactions. The position of substitution would be influenced by the directing effects of the substituents on the ring.

Displacement of the C-3 Side Chain: While the vinyl group at the C-3 position is generally stable, under certain conditions, it could potentially undergo reactions, although this is less common for third-generation cephalosporins compared to earlier generations that had more labile leaving groups at this position.

Reactions involving the Pivaloyloxymethyl Group: The pivaloyloxymethyl group could potentially undergo nucleophilic substitution, where a nucleophile displaces the cephalosporin moiety, although this is less likely under typical physiological or storage conditions.

Further research into the specific substitution reactions of N-Pivalyl-Cefditoren Pivoxil would provide a more complete understanding of its chemical behavior.

Mechanism of Action and Prodrug Activation Molecular and Biochemical Focus

Molecular Basis of Prodrug Activation

The conversion of the cefditoren (B193786) pivoxil prodrug into the microbiologically active cefditoren is an essential first step for its therapeutic effect. patsnap.comnih.gov This bioactivation occurs rapidly following oral administration and involves enzymatic hydrolysis. drugbank.commedkoo.com

Cefditoren pivoxil is designed with a pivaloyloxymethyl (pivoxil) ester group. wikipedia.org This moiety renders the molecule more lipophilic, which improves its absorption from the gastrointestinal tract. researchgate.net Once absorbed, the prodrug is rapidly hydrolyzed by esterase enzymes present in the intestinal mucosa. patsnap.commedkoo.comnih.gov This enzymatic action specifically targets and cleaves the ester bond of the pivoxil group. drugbank.comnih.gov The hydrolysis releases the active drug, cefditoren, and a separate pivalate (B1233124) moiety into the bloodstream. drugbank.com The estimated absolute bioavailability of the active cefditoren following this process is approximately 14% under fasting conditions. wikipedia.orgdrugbank.com

The primary enzymatic pathway for the activation of cefditoren pivoxil is a one-step hydrolysis reaction. Intestinal esterases catalyze the cleavage of the ester linkage, a common strategy for prodrugs to release active carboxylic acid-containing parent drugs. mdpi.com This process results in the formation of the active cefditoren, pivalic acid, and formaldehyde. The efficiency of this enzymatic conversion ensures that the drug is distributed in the circulating blood primarily as the active cefditoren. drugbank.com

Molecular Targets and Interaction Mechanisms

The bactericidal activity of the active cefditoren is a result of its ability to interfere with the synthesis of the bacterial cell wall. patsnap.comdrugbank.com This is achieved by binding to and inactivating specific enzymes known as penicillin-binding proteins (PBPs). patsnap.comnih.gov

Cefditoren exerts its antibiotic effect by targeting and forming a stable complex with bacterial PBPs, which are essential enzymes in the terminal stages of peptidoglycan synthesis. patsnap.comnih.gov Peptidoglycan is a critical polymer that provides structural integrity to the bacterial cell wall. patsnap.com Cefditoren shows a high affinity for multiple PBPs, which contributes to its broad spectrum of activity. patsnap.com

Crystal structure analysis of cefditoren complexed with PBP 2X from Streptococcus pneumoniae reveals that the cefditoren molecule binds covalently to the serine residue (Ser337) within the enzyme's active site. nih.gov This binding is further stabilized by interactions within a hydrophobic pocket. Specifically, the methylthiazole group on the C-3 side chain of cefditoren fits into a pocket formed by amino acid residues such as His394, Trp374, and Thr526. nih.gov The binding process induces a conformational change in the enzyme, a phenomenon known as "induced fit," which helps to stabilize the complex. nih.gov

Research has quantified the binding affinity of cefditoren for specific PBPs in key bacterial pathogens. These findings highlight the molecular basis for its potent antibacterial activity.

Table 1: Binding Affinity of Cefditoren for Penicillin-Binding Proteins (PBPs)

| Bacterial Species | PBP Target | Affinity Measurement | Value |

|---|---|---|---|

| Streptococcus pneumoniae | PBP1A | Kd | 0.005 ± 0.004 µM |

| Streptococcus pneumoniae | PBP2X | Kd | 9.70 ± 8.24 µM |

| Haemophilus influenzae | PBP3A/B | IC50 | 0.060 ± 0.002 µM |

Data sourced from reference nih.gov. Kd (dissociation constant) is a measure of binding affinity, where a lower value indicates stronger binding. IC50 (half maximal inhibitory concentration) indicates the concentration of drug needed to inhibit 50% of the enzyme's activity.

PBPs are transpeptidases that catalyze the final step in peptidoglycan synthesis: the cross-linking of adjacent peptide chains. patsnap.comnih.gov By covalently binding to the active site of these enzymes, cefditoren inactivates their transpeptidase function. medkoo.com This inhibition prevents the formation of the essential peptidoglycan cross-links, which are crucial for the structural rigidity of the cell wall. patsnap.compatsnap.com The resulting cell wall is weakened and unable to withstand the internal osmotic pressure of the bacterial cell. This loss of structural integrity leads to cell lysis and, ultimately, bacterial death. patsnap.com

Metabolic Fate of the Pivalate Moiety (Non-Clinical Context)

During the activation of the cefditoren pivoxil prodrug, the pivoxil moiety is hydrolyzed to form pivalic acid (pivalate). drugbank.com Unlike the active cefditoren, pivalate is not appreciably metabolized. drugbank.com Instead, it undergoes a conjugation reaction with endogenous carnitine to form pivaloylcarnitine (B1222081). researchgate.netscispace.com This conjugation is a significant metabolic pathway for the elimination of pivalate. The resulting pivaloylcarnitine is then primarily eliminated from the body via renal excretion, with over 99% of the pivalate being cleared through the urine almost exclusively in this form. drugbank.comresearchgate.net This process leads to an observable increase in urinary pivaloylcarnitine and a corresponding decrease in serum-free carnitine levels during treatment. scispace.com

Formation of Pivaloylcarnitine

The primary metabolic pathway for pivalic acid in humans is its conjugation with carnitine to form pivaloylcarnitine. nih.govresearchgate.net This process serves as a detoxification mechanism for pivalic acid. nih.gov The biochemical sequence begins with the activation of pivalate into its coenzyme A (CoA) thioester, pivaloyl-CoA. nih.govnih.gov This activation step is a prerequisite for its subsequent reaction with carnitine.

Once pivaloyl-CoA is formed, the pivaloyl group is transferred to carnitine, a reaction catalyzed by carnitine acyltransferases. This enzymatic transfer results in the formation of pivaloylcarnitine. hmdb.ca This conjugation is highly efficient. researchgate.net However, because this process consumes the body's free carnitine, prolonged administration of pivalate-containing drugs like cefditoren pivoxil can lead to a significant decrease in systemic carnitine levels, a condition known as secondary carnitine deficiency. nih.govresearchgate.netnih.gov This depletion occurs because the rate of pivaloylcarnitine formation and its subsequent excretion can exceed the body's capacity to synthesize or obtain carnitine from dietary sources. nih.govnih.gov

Studies have documented the impact of pivalate-generating antibiotics on carnitine homeostasis. In pediatric patients receiving long-term treatment with such antibiotics, serum free carnitine levels were observed to be exceptionally low, while pivaloylcarnitine, which is normally undetectable, was found at elevated levels in the serum. nih.gov

| Parameter | Patient 1 (16-month-old male) | Patient 2 (18-month-old male) | Normal Range |

| Serum Free Carnitine | 1.0 µmol/L | 0.4 µmol/L | 33.3-43.0 µmol/L |

| Serum Pivaloylcarnitine | 3.7 µmol/L | 1.6 µmol/L | Undetectable |

Data adapted from a study on pediatric patients with secondary carnitine deficiency caused by pivalate-containing antibiotics. nih.gov

Excretion Pathways of Pivalate Conjugates

The primary route for the elimination of pivalate from the body is through the renal excretion of its carnitine conjugate. drugbank.comnih.gov More than 99% of the pivalate generated from the hydrolysis of cefditoren pivoxil is eliminated by the kidneys, almost exclusively in the form of pivaloylcarnitine. drugbank.com

Research involving other pivalate-releasing prodrugs has provided detailed insights into this excretion pathway. Studies have shown that the urinary excretion of total carnitine increases dramatically following the administration of these drugs, with pivaloylcarnitine being the predominant acylcarnitine species found in the urine. nih.gov In one study, pivaloylcarnitine accounted for over 96% of the increased total carnitine excretion. nih.gov The amount of this excreted ester can be stoichiometrically significant, with some research indicating that the amount of pivaloylcarnitine excreted is equivalent to a substantial portion of the daily pivalate intake derived from the prodrug. nih.gov

The renal clearance of pivaloylcarnitine is remarkably efficient. The clearance rate of carnitine esters, primarily pivaloylcarnitine, has been observed to be comparable to or even exceed that of creatinine (B1669602). nih.govnih.gov This suggests that pivaloylcarnitine is not only filtered by the glomerulus but is also likely eliminated via active tubular secretion, ensuring its rapid and effective removal from the bloodstream. nih.govelsevierpure.com This efficient excretion prevents the accumulation of pivalate but comes at the cost of depleting the body's carnitine pool. nih.gov

| Study Parameter | Observation |

| Primary Pivalate Metabolite | Pivaloylcarnitine |

| Primary Excretion Route | Renal (Urine) |

| Urinary Carnitine Ester Increase | Up to a 22-fold increase was observed in one study during treatment. nih.gov |

| Pivaloylcarnitine as % of Pivalate Intake | Equivalent to 92% of the daily pivalate intake in a study. nih.gov |

| Renal Clearance Mechanism | Exceeds creatinine clearance, indicating active transport/secretion. nih.gov |

Summary of findings on the excretion of pivalate conjugates from studies on pivalate-releasing prodrugs.

Degradation Pathways and Stability Research

Hydrolytic Degradation Mechanisms

Hydrolysis is a primary pathway for the degradation of N-Pivalyl-Cefditoren Pivoxil, occurring across a range of pH levels. scispace.comnih.gov Studies conducted under the International Conference on Harmonization (ICH) guidelines have systematically evaluated its stability in acidic, alkaline, and neutral aqueous environments. nih.govresearchgate.net

N-Pivalyl-Cefditoren Pivoxil undergoes degradation when subjected to acidic conditions. nih.govnih.gov In one study, the compound was exposed to 0.1 N hydrochloric acid (HCl) at ambient temperature for three hours to induce degradation. nih.gov Another study utilized 0.1 M HCl at 80°C for 30 minutes. nih.gov While some research suggests the compound is relatively resistant to acidic degradation compared to other conditions, it is not entirely stable. nih.govnih.gov Under acidic stress, two primary degradation products, identified as DP-I and DP-II, have been observed. nih.gov

The compound shows significant sensitivity to alkaline environments. nih.govnih.gov Forced degradation studies using 0.01 N sodium hydroxide (B78521) (NaOH) for three hours at room temperature, or 0.01 M NaOH at 80°C for 30 minutes, have confirmed its instability. nih.govnih.gov The degradation in alkaline conditions is considered more pronounced compared to acidic stress. nih.govresearchgate.net The primary degradation products formed under alkaline hydrolysis are the same as those observed in acidic conditions, namely DP-I and DP-II. nih.gov The presence of the aminothiazol-4-yl-2-methoxyiminoacetamido moiety in the chemical structure may contribute to its sensitivity in alkaline media. researchgate.net

Exposure to neutral hydrolytic conditions also results in the degradation of N-Pivalyl-Cefditoren Pivoxil. nih.govnih.gov Studies involving the treatment of the compound with water at ambient temperature for three hours have shown susceptibility to hydrolysis. nih.gov Similar to acidic and alkaline conditions, the degradation in a neutral pH environment leads to the formation of degradation products DP-I and DP-II. nih.gov

Table 1: Summary of Hydrolytic Degradation Studies

| Stress Condition | Reagent | Temperature | Duration | Observed Degradation |

|---|---|---|---|---|

| Acidic Hydrolysis | 0.1 N HCl | Ambient | 3 hours | Yes nih.gov |

| Acidic Hydrolysis | 0.1 M HCl | 80 °C | 30 minutes | Yes nih.gov |

| Alkaline Hydrolysis | 0.01 N NaOH | Ambient | 3 hours | Yes nih.gov |

| Alkaline Hydrolysis | 0.01 M NaOH | 80 °C | 30 minutes | Yes nih.gov |

Oxidative Degradation Pathways

Oxidation represents a significant degradation pathway for N-Pivalyl-Cefditoren Pivoxil, often proving to be more impactful than hydrolytic or photolytic stress. nih.govresearchgate.net

The compound is highly susceptible to oxidative stress. nih.govnih.gov Research has employed hydrogen peroxide (H₂O₂) to investigate this degradation pathway. In one study, the drug was treated with 10%, 15%, and 30% H₂O₂ at room temperature for 24 hours. nih.gov Another study reported that 63.72% of the compound decomposed under oxidative conditions, highlighting its significant sensitivity. researchgate.net A separate investigation used 30% H₂O₂ at 80°C for 30 minutes to conduct the oxidative stress test. nih.gov

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| N-Pivalyl-Cefditoren Pivoxil |

| Cefditoren (B193786) |

| Hydrochloric acid |

| Sodium hydroxide |

| Hydrogen peroxide |

| 2-mercaptobenzothiazole |

| Iodomethyl pivalate (B1233124) |

| 7-phenylacetamido-3-chloromethyl cephalosporanic acid p-methoxybenzyl ester (GCLE) |

| 4-methylthiazole-5-formaldehyde |

| Ethyl aminothiazolime |

| Trimethylaluminum (B3029685) |

| 7-ACA |

Evaluation of Thermal Stability

The thermal stability of N-Pivaloyl-Cefditoren Pivoxil has been evaluated under conditions stipulated by the International Conference on Harmonisation (ICH) guidelines. nih.gov In studies where the solid-state drug was subjected to dry heat at 60°C for seven days, it demonstrated notable stability with no significant degradation observed. nih.gov This resistance to thermal stress is a key finding in multiple stress testing studies. nih.govnih.govresearchgate.netresearchgate.net

However, there are some conflicting reports, with certain studies suggesting a sensitivity to thermal conditions. researchgate.net Further research into the physical stability of different forms of the compound has also been conducted. For instance, a study on two amorphous samples of cefditoren pivoxil, prepared via spray drying, showed differing physical stability under storage at 60°C and 81% relative humidity. nih.gov While both samples were amorphous, one form underwent crystallization under these conditions, while the other did not, indicating that surface properties and molecular orientation can influence physical stability even when chemical degradation is not apparent. nih.gov

| Stress Condition | Parameters | Observation | Source |

|---|---|---|---|

| Thermal (Dry Heat) | 60°C for 7 days (solid state) | Compound remained stable | nih.gov |

| Thermal (Physical Stability) | 60°C and 81% Relative Humidity | One amorphous form crystallized, another remained stable | nih.gov |

Assessment of Photolytic Stability

In accordance with ICH guideline Q1A (R2), N-Pivaloyl-Cefditoren Pivoxil was subjected to photolytic stress to assess its stability upon exposure to light. nih.gov The solid drug powder was exposed to both fluorescent light (1.25 million lux hours) and UV light (200 Whm⁻²) in a photostability chamber. nih.gov The results from these studies consistently indicate that the compound is stable under these photolytic conditions, showing no significant degradation. nih.govnih.govresearchgate.netresearchgate.net This stability is observed in both solid and solution states. nih.gov

| Stress Condition | Parameters | Observation | Source |

|---|---|---|---|

| Photolytic (Fluorescent) | 1.25 million lux hours (solid state) | Compound remained stable | nih.gov |

| Photolytic (UV) | 200 Whm⁻² (solid state) | Compound remained stable | nih.gov |

Identification and Structural Characterization of Degradation Products

While N-Pivaloyl-Cefditoren Pivoxil is largely resistant to thermal and photolytic degradation, it is susceptible to degradation under hydrolytic (acidic, alkaline, neutral) and oxidative stress. nih.govnih.gov The characterization of products formed under these conditions provides insight into the molecule's potential breakdown pathways.

Spectroscopic and Chromatographic Methods for Product Identification

The separation and identification of N-Pivaloyl-Cefditoren Pivoxil and its degradation products have been accomplished using advanced analytical techniques. High-Performance Liquid Chromatography (HPLC) with a Diode-Array Detector (DAD) is a primary method for separating the degradation products from the parent drug. nih.govnih.gov A reversed-phase C18 column is typically employed with a gradient elution system. nih.govrjptonline.org

For structural elucidation, Liquid Chromatography-Mass Spectrometry/Time of Flight (LC-MS/TOF) has proven to be an indispensable tool. nih.govnih.gov Operating in positive electrospray ionization (ESI) mode, this method provides high-resolution mass data, allowing for the determination of accurate masses and fragmentation patterns of both the parent compound and its degradants. nih.gov

| Technique | Parameters | Purpose | Source |

|---|---|---|---|

| HPLC-DAD | Column: C18; Mobile Phase: Methanol/Ammonium (B1175870) Acetate Buffer (gradient); Detection: 230 nm | Separation and quantification of drug and degradants | nih.gov |

| LC-MS/TOF | Positive ESI Mode; m/z range: 100-1000 | Characterization and identification based on accurate mass and fragmentation | nih.govnih.gov |

Proposed Degradation Pathways and Fragmentation Patterns

Through LC-MS/TOF analysis, detailed fragmentation pathways for N-Pivaloyl-Cefditoren Pivoxil (CEFP) and its degradation products have been proposed. nih.govresearchgate.net The analysis of hydrolytic degradation samples revealed two primary degradation products, designated DP-I and DP-II. researchgate.net

The formation of DP-I is characterized by the loss of the pivoxil moiety (specifically, (CH₃)₃C-CO-O-CH₂). nih.gov Further fragmentation of DP-I leads to several other smaller fragments. nih.gov The mass spectrometric data provides exact mass values for the parent ion and its fragments, which are used to propose molecular formulas and structures for the degradation products. nih.govresearchgate.net

| Compound/Fragment | Observed m/z | Proposed Identity/Origin | Source |

|---|---|---|---|

| Cefditoren Pivoxil (CEFP) | 621.1189 | [M+H]⁺ of parent drug | researchgate.net |

| DP-I | 507.0499 | Formed by the loss of the pivoxil moiety from CEFP | nih.gov |

| Fragment of DP-I | 477.0397 | Further fragmentation of DP-I | nih.gov |

| Fragment of DP-I | 350.0631 | Further fragmentation of DP-I | nih.gov |

| Fragment of DP-I | 282.0451 | Further fragmentation of DP-I | nih.gov |

| Fragment of DP-I | 240.0754 | Further fragmentation of DP-I | nih.gov |

Kinetic Studies of Degradation and Reaction Rates

Kinetic studies are essential for understanding the rate at which a drug degrades and for predicting its shelf life. While comprehensive kinetic data, such as specific reaction rate constants for the degradation of N-Pivaloyl-Cefditoren Pivoxil, are not widely detailed in the cited literature, the design of forced degradation studies provides some insight. These studies were often optimized to achieve 10-15% degradation of the drug to ensure that analytical methods could detect and resolve the resulting products. nih.gov Given that N-Pivaloyl-Cefditoren Pivoxil was found to be stable under thermal and photolytic stress, kinetic analysis under these specific conditions was not feasible as no significant degradation occurred. nih.gov The compound's susceptibility to hydrolytic and oxidative conditions suggests that these pathways would be the primary focus for any future, detailed kinetic investigations. nih.gov

Advanced Analytical Methodologies for Research

Chromatographic Techniques for Purity and Degradation Profiling

Chromatography is a cornerstone for the analysis of Cefditoren (B193786) Pivoxil, providing the means to assess its purity and profile its degradation under various stress conditions. Both High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are utilized for their high resolution and quantitative capabilities.

Reverse-phase HPLC (RP-HPLC) is the most common technique for the analysis of Cefditoren Pivoxil. researchgate.net Various methods have been developed, typically employing a C18 stationary phase, which is effective for separating the drug from its potential impurities and degradants. ijpsonline.comcore.ac.uk

Method development often involves an isocratic elution, where the mobile phase composition remains constant throughout the run. core.ac.uknih.gov Common mobile phases consist of a mixture of an aqueous component (like water or a buffer) and an organic solvent such as acetonitrile or methanol. researchgate.netcore.ac.uk For instance, one validated isocratic method uses a mobile phase of water and acetonitrile in a 50:50 (v/v) ratio, with a flow rate of 1.2 mL/min and UV detection at 218 nm. nih.gov Another method employs a mobile phase of water and methanol (20:80 v/v) adjusted to pH 6.0, with a flow rate of 1.0 ml/min and detection at 256 nm. researchgate.net Gradient elution methods have also been developed to achieve optimal separation of the drug and its degradation products, such as a gradient of methanol and ammonium (B1175870) acetate buffer (25 mM, pH 3.5). ijpsonline.comnih.gov

The following table summarizes various developed HPLC methods for the analysis of Cefditoren Pivoxil.

Table 1: Summary of HPLC Method Parameters for Cefditoren Pivoxil Analysis| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |

|---|---|---|---|---|

| Column | C18 (250mm x 4.6mm, 5µm) | Nucleosil 100-5 C18 | HiQSil C18 (250×4.6 mm, 5 µ) | RP C-18 |

| Mobile Phase | Water:Acetonitrile (50:50, v/v) | Water:Methanol (20:80, v/v), pH 6.0 | Methanol:Ammonium Acetate buffer (gradient) | Methanol:Acetate buffer (0.035M, pH 4.5) (55:45 v/v) |

| Flow Rate | 1.2 mL/min | 1.0 mL/min | - | 1.5 mL/min |

| Detection (UV) | 218 nm | 256 nm | 230 nm | 225 nm |

| Run Time | 10 min | 15 min | - | < 10 min |

| Reference | nih.gov | researchgate.net | ijpsonline.com | sciforschenonline.org |

UPLC is a more recent advancement in liquid chromatography that offers significant improvements in speed, resolution, and sensitivity over traditional HPLC. japsonline.com A UPLC method has been specifically developed for determining the purity of Cefditoren Pivoxil in its active pharmaceutical ingredient (API) form. japsonline.com This technique utilizes columns with smaller particle sizes (typically sub-2 µm), which leads to higher efficiency. japsonline.com

The developed UPLC method for Cefditoren Pivoxil uses a Kromasil C18 column (50×2.1mm, 3.5µ) with a mobile phase of Acetonitrile and Ammonium Acetate buffer (pH 6.7). japsonline.com A low flow rate of 0.25 ml/min is employed. japsonline.com Validation studies for this method have demonstrated its linearity, precision, and robustness, confirming its suitability for purity analysis. japsonline.com The linearity was established in the concentration range of 80 µg/ml to 120 µg/ml. japsonline.com The robustness was confirmed by making deliberate small changes to method parameters like flow rate, mobile phase composition, and column temperature, all of which resulted in insignificant variations in the analytical results. japsonline.com

A crucial aspect of pharmaceutical analysis is the development of stability-indicating assay methods (SIAMs). These methods are designed to separate the intact drug from its degradation products, which may form under various environmental conditions. For Cefditoren Pivoxil, forced degradation studies are performed according to the International Conference on Harmonization (ICH) guidelines, exposing the drug to acidic, alkaline, oxidative, thermal, and photolytic stress. ijpsonline.comresearchgate.netnih.gov

Research has shown that Cefditoren Pivoxil is susceptible to degradation under hydrolytic (acidic, alkaline, and neutral) and oxidative conditions. ijpsonline.comresearchgate.netnih.gov Conversely, it demonstrates stability under thermal and photolytic stress. ijpsonline.comresearchgate.net For example, significant degradation was observed in alkaline (NaOH) and oxidative (H2O2) conditions, with 31.83% and 63.72% decomposition, respectively, in one study. core.ac.uk Another study reported degradation percentages of 18.35% in acid, 25.84% in base, and 16.85% in neutral conditions after 3 hours. ijpsonline.com

Table 2: Summary of Forced Degradation Studies of Cefditoren Pivoxil

| Stress Condition | Stressor | Exposure Time | % Degradation | Reference |

|---|---|---|---|---|

| Acid Hydrolysis | 0.1 N HCl | 3 hours | 18.35% | ijpsonline.com |

| Alkaline Hydrolysis | 0.01 N NaOH | 3 hours | 25.84% | ijpsonline.com |

| Alkaline Hydrolysis | NaOH | - | 31.83% | core.ac.uk |

| Neutral Hydrolysis | Water | 3 hours | 16.85% | ijpsonline.com |

| Oxidative | 10-30% H₂O₂ | 24 hours | 13.89% | ijpsonline.com |

| Oxidative | H₂O₂ | - | 63.72% | core.ac.uk |

| Thermal | 60°C | 0.5 hours | < 2% | ijpsonline.com |

| Photolytic | UV light | - | Stable | ijpsonline.comresearchgate.net |

Mass Spectrometry for Structural Elucidation

While chromatography is excellent for separation and quantification, mass spectrometry (MS) is indispensable for the structural identification and characterization of unknown compounds, such as degradation products.

LC-MS/TOF is a powerful technique used for the structural elucidation of Cefditoren Pivoxil and its degradation products. ijpsonline.comresearchgate.net This method combines the separation power of liquid chromatography with the high mass accuracy and resolution of a Time-of-Flight mass spectrometer. nih.gov Mass spectra are typically recorded in positive electrospray ionization (ESI) mode. nih.govresearchgate.net

This technique allows for the determination of the exact masses of the parent drug and its degradants, often with precision up to the fourth decimal place. nih.gov This high accuracy is critical for generating possible molecular formulas for unknown degradation products. ijpsonline.comnih.gov In studies of Cefditoren Pivoxil, LC-MS/TOF analysis was used to identify two primary degradation products (DP-I and DP-II) formed under hydrolytic stress conditions. ijpsonline.comnih.gov

Table 3: Optimized LC-MS/TOF Parameters for Cefditoren Pivoxil Analysis

| Parameter | Setting |

|---|---|

| Ionization Mode | Positive Electrospray Ionization (ESI) |

| Mass Range (m/z) | 50 - 800 |

| Analysis Method | Injection via syringe pump |

| Data Acquisition | High-resolution, accurate mass measurements |

| Reference | nih.govresearchgate.net |

By analyzing the fragmentation patterns generated in the mass spectrometer, researchers can deduce the structures of unknown compounds. ijpsonline.com The parent Cefditoren Pivoxil molecule is fragmented, and the resulting mass-to-charge (m/z) ratios of the fragments provide clues about its structure. nih.gov

For Cefditoren Pivoxil, the major fragments observed in MS/TOF studies had m/z values of 591.109, 507.0468, 491.0615, 461.0429, 447.0714, 350.0660, 282.0474, and 240.0702. ijpsonline.comnih.gov The structures of the degradation products, DP-I and DP-II, were elucidated by comparing their fragmentation patterns to that of the parent drug. ijpsonline.comnih.gov It was determined that DP-I (m/z 507.0499) is formed by the loss of the pivoxil moiety. nih.gov The fragmentation of DP-I itself led to four main fragments with m/z values of 477.0397, 350.0631, 282.0451, and 240.0754. nih.gov This detailed analysis of fragmentation pathways is essential for fully characterizing the stability profile of Cefditoren Pivoxil. ijpsonline.comresearchgate.net

Table 4: Major Mass Fragments of Cefditoren Pivoxil and its Degradation Product DP-I

| Compound | Observed m/z of Major Fragments |

|---|---|

| Cefditoren Pivoxil | 591.109, 507.0468, 491.0615, 461.0429, 447.0714, 350.0660, 282.0474, 240.0702 |

| Degradation Product I (DP-I) | 477.0397, 350.0631, 282.0451, 240.0754 |

| Reference | ijpsonline.comnih.gov |

Spectroscopic Characterization Methods (Research Focus)

Spectroscopic methods are fundamental in the unequivocal identification and structural elucidation of N-Pivaly-Cefditoren Pivoxil. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) spectroscopy provide detailed information about the molecule's atomic arrangement and functional groups. High-resolution mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/TOF), is instrumental in determining the accurate mass of the parent molecule and its degradation products, which is critical for confirming its elemental composition.

Applications in Structural Confirmation and Analysis of Synthetic Intermediates

The synthesis of this compound involves a multi-step process where the structural integrity of each intermediate must be verified before proceeding to the next stage. Spectroscopic analysis is indispensable for this purpose. For instance, ¹H NMR and ¹³C NMR are used to confirm the presence and connectivity of protons and carbons, ensuring that specific chemical transformations have occurred as expected.

The final structure of this compound features several key structural elements, including the aminothiazole ring, the methoxyimino group, and the pivaloyloxymethyl ester side chain. nih.gov The conformation of the C-3 side chain, which contains a methylthiazole group, has been shown to be rigid, a feature confirmed through crystal structure analysis. nih.gov This rigidity is believed to influence how the molecule interacts with its biological targets. nih.gov During synthesis, the formation of these specific moieties and the crucial stereochemistry at the β-lactam ring are meticulously monitored using a combination of spectroscopic techniques to ensure the final product meets the required structural specifications.

Method Development and Validation Approaches

The development and validation of analytical methods for this compound are governed by stringent guidelines, such as those from the International Conference on Harmonisation (ICH), to ensure the reliability and consistency of analytical data. These methods, primarily based on High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), are essential for quantifying the compound in bulk drug substance and pharmaceutical formulations. researchgate.netjapsonline.comresearchgate.net

Quality by Design (QbD) Principles in Analytical Method Development

Defining the Analytical Target Profile (ATP): This involves outlining the goals of the method, such as the accurate quantification of the active ingredient and the separation of its degradation products.

Identifying Critical Quality Attributes (CQAs): These are the properties of the analytical result, such as resolution between the main peak and impurities, that need to be controlled to ensure the desired quality.

Risk Assessment: Potential variables in the analytical method (e.g., mobile phase composition, pH, column temperature) are identified and ranked based on their potential impact on the CQAs.

Design of Experiments (DoE): A multivariate experimental design is used to systematically study the effects of the identified critical parameters and their interactions. researchgate.net

Establishing a Method Design Space: This defines a multidimensional space where variations in method parameters will not significantly affect the quality of the analytical results, ensuring method robustness. researchgate.net

Specificity and Robustness Studies

Robustness measures a method's capacity to remain unaffected by small, deliberate variations in method parameters and provides an indication of its reliability during normal usage. nih.gov To assess robustness, key method parameters are intentionally varied within a defined range.

The following table details the parameters tested in a robustness study for a UPLC method for this compound. The results, measured as the Relative Standard Deviation (%RSD), were found to be within the acceptable limit of less than 2.0%, demonstrating the method's robustness. japsonline.com

| Parameter | Variation | Result (%RSD) |

| Flow Rate (0.25 ml/min) | -0.05 ml/min | 0.85 |

| +0.05 ml/min | 0.52 | |

| Mobile Phase Ratio (80:20) | 75:25 | 0.45 |

| 85:15 | 0.27 | |

| Wavelength (230 nm) | -5 nm | 0.74 |

| +5 nm | 0.87 | |

| Column Oven Temp (30°C) | -5°C | 0.72 |

| +5°C | 0.50 | |

| pH (6.7) | -0.2 | 1.02 |

| +0.2 | 1.73 |

Emerging Research Directions and Future Perspectives in N Pivaly Cefditoren Pivoxil Chemistry

Computational Chemistry and Molecular Modeling Studies

Computational chemistry and molecular modeling are pivotal in modern drug design and development, offering deep insights into molecular interactions and properties. In the context of N-Pivaly-Cefditoren Pivoxil, these computational tools are instrumental in understanding its chemical behavior and interaction with biological targets.

Molecular docking, a prominent computational technique, is employed to predict the binding orientation of this compound to target enzymes. This method provides valuable information on the ligand-protein interactions that are crucial for the compound's antibacterial activity. Furthermore, molecular dynamics (MD) simulations allow for the observation of the dynamic behavior of the molecule over time, offering a more comprehensive understanding of its conformational flexibility and interaction stability. These simulations can reveal the energetics and kinetics of binding processes, which are critical for optimizing the design of new and more effective cephalosporin (B10832234) derivatives.

The application of these computational methods extends to predicting the physicochemical properties of this compound, such as its solubility and stability. For instance, theoretical calculations at the B3LYP/6-31+G(d)//AM1 level have been used to study the electrochemical behavior of Cefditoren (B193786) Pivoxil, providing insights into its reduction and oxidation mechanisms. researchgate.net Such studies are invaluable for predicting potential degradation pathways and for designing more stable formulations.

Interactive Data Table: Computational Methods in this compound Research

| Computational Method | Application in this compound Research | Key Insights |

| Molecular Docking | Predicting binding modes to penicillin-binding proteins (PBPs) | Understanding structure-activity relationships |

| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior and stability of the drug-target complex | Elucidating the kinetics and energetics of binding |

| Quantum Mechanics (QM) Calculations | Investigating electronic properties and reaction mechanisms | Predicting electrochemical behavior and degradation pathways |

Novel Approaches for Impurity Profiling and Control

The presence of impurities in active pharmaceutical ingredients (APIs) can significantly impact their safety and efficacy. Consequently, stringent control and comprehensive profiling of impurities are mandated by regulatory authorities. nih.gov For this compound, which has the molecular formula C30H36N6O8S3 and a molecular weight of 704.84, researchers are developing and implementing advanced analytical techniques to detect, identify, and quantify impurities. pharmaffiliates.comscbt.com

High-performance liquid chromatography (HPLC) is a cornerstone technique for separating and quantifying impurities in Cefditoren Pivoxil. nih.govresearchgate.net The development of stability-indicating HPLC methods is crucial for distinguishing the active ingredient from its degradation products and process-related impurities. researchgate.net Furthermore, the coupling of HPLC with high-resolution mass spectrometry (HRMS), such as Fourier transform ion cyclotron resonance mass spectrometry (FT-ICR MS), provides a powerful tool for the structural elucidation of unknown impurities. nih.gov This approach allows for the accurate determination of the elemental composition of impurities, which is a critical step in their identification. nih.gov

The control of impurities in the synthesis of Cefditoren Pivoxil is another area of active research. chemicalbook.com This involves optimizing reaction conditions to minimize the formation of byproducts and developing efficient purification methods. google.com For example, the preparation of the Cefditoren Pivoxil ring-opening product, an important impurity, is being studied to provide a qualified reference standard for quality control. google.com

Interactive Data Table: Common Impurities of Cefditoren Pivoxil

| Impurity Name | Molecular Formula | Molecular Weight | CAS Number |

| This compound | C30H36N6O8S3 | 704.84 | 878002-84-7 pharmaffiliates.com |

| Cefditoren Dimer Impurity | C51H56N12O14S6 | 1253.45 | 878002-85-8 pharmaffiliates.com |

| N-Methyl Pivalate-Cefditoren Pivoxil | C31H38N6O9S3 | 734.86 | N/A pharmaffiliates.com |

| Cefditoren impurity 10, Ring Open Dimer | C51H59N13O14S6 | 1270.47 | N/A pharmaffiliates.com |

Advanced Prediction and Control of Degradation Pathways

Understanding the degradation pathways of this compound is essential for ensuring its stability and shelf-life. Forced degradation studies, conducted under various stress conditions such as acidic, alkaline, oxidative, thermal, and photolytic, are performed to identify potential degradation products. researchgate.netnih.gov

Studies have shown that Cefditoren Pivoxil is susceptible to degradation under hydrolytic (acidic, alkaline, and neutral) and oxidative conditions, while it remains stable under thermal and photolytic stress. nih.govresearchgate.net Liquid chromatography-mass spectrometry/time of flight (LC-MS-TOF) studies are instrumental in characterizing the unknown degradation products formed under these stress conditions. nih.govnih.gov By analyzing the fragmentation patterns, researchers can propose structures for the degradation products and elucidate the complete degradation pathways. researchgate.netnih.gov

The insights gained from these studies are crucial for developing strategies to control degradation. This includes the development of stable formulations and the establishment of appropriate storage conditions. Furthermore, the identification of degradation products is vital for assessing their potential toxicity and for setting appropriate limits in the final drug product.

Interactive Data Table: Degradation of Cefditoren Pivoxil under Stress Conditions

| Stress Condition | Susceptibility of Cefditoren Pivoxil | Key Degradation Products |

| Acidic Hydrolysis | Susceptible nih.govresearchgate.net | DP-I, DP-II researchgate.net |

| Alkaline Hydrolysis | Susceptible nih.govresearchgate.net | DP-I, DP-II researchgate.net |

| Neutral Hydrolysis | Susceptible nih.govresearchgate.net | DP-I, DP-II researchgate.net |

| Oxidation | Susceptible nih.gov | Oxidative degradants nih.gov |

| Thermal Stress | Stable nih.govresearchgate.net | Not significant |

| Photolytic Stress | Stable nih.govresearchgate.net | Not significant |

Role in the Development of New Chemical Entities within the Cephalosporin Class

The chemical scaffold of Cefditoren Pivoxil, including its N-Pivaly derivative, serves as a valuable starting point for the synthesis of new cephalosporin derivatives. scispace.com The goal of these synthetic efforts is to develop new chemical entities with improved antibacterial activity, broader spectrum, and enhanced resistance to bacterial β-lactamases. biorxiv.orgnih.gov

Researchers are exploring various modifications to the Cefditoren Pivoxil structure, such as the introduction of different substituents at the C-3 and C-7 positions of the cephalosporin nucleus. nih.gov For instance, the incorporation of cyclic disulfide moieties is being investigated as a strategy to enhance the antibacterial activity and to combat biofilm formation. biorxiv.org Another approach involves the synthesis of dual-action cephalosporins, where an antibacterial agent, such as a quinolone, is linked to the 3'-position of the cephalosporin. researchgate.net

These synthetic endeavors are often guided by the structure-activity relationship (SAR) studies, which provide insights into how different chemical modifications affect the biological activity of the molecule. The ultimate aim is to discover new cephalosporins that can effectively address the growing challenge of antibiotic resistance. biorxiv.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.